
Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate is an organic compound with the molecular formula C10H9BrF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and methyl groups, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate typically involves the esterification of 5-bromo-2,3-difluoro-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes halogenation, fluorination, and esterification steps, each optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the efficient production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The methyl and ester groups activate the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include 5-azido-2,3-difluoro-4-methylbenzoate or 5-thio-2,3-difluoro-4-methylbenzoate.
Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.
Reduction: The major product is 5-bromo-2,3-difluoro-4-methylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s ability to form strong interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways. The ester group allows for easy modification, enabling the design of derivatives with improved efficacy and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.
Ethyl 5-chloro-2,3-difluoro-4-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-bromo-2,3-difluoro-4-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Ethyl 5-bromo-2,3-difluoro-4-methylbenzoate is unique due to the combination of bromine, fluorine, and methyl substituents on the benzene ring, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing (bromine and fluorine) and electron-donating (methyl) groups creates a unique electronic environment, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H9BrF2O2 |
|---|---|
Molekulargewicht |
279.08 g/mol |
IUPAC-Name |
ethyl 5-bromo-2,3-difluoro-4-methylbenzoate |
InChI |
InChI=1S/C10H9BrF2O2/c1-3-15-10(14)6-4-7(11)5(2)8(12)9(6)13/h4H,3H2,1-2H3 |
InChI-Schlüssel |
CULZBOSEDZXYJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)F)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


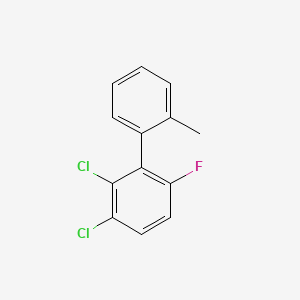
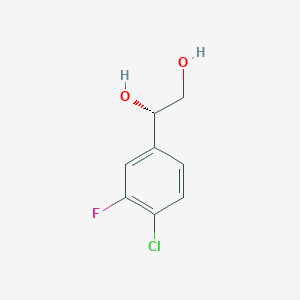
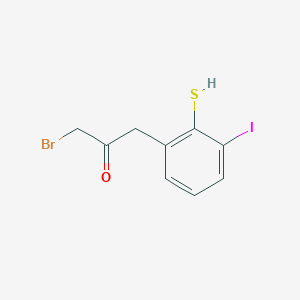
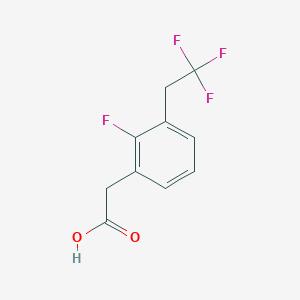

![1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)-](/img/structure/B14040063.png)

![3-Chloropyrido[3,2-C]pyridazin-6-OL](/img/structure/B14040077.png)
![(2E)-4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14040082.png)

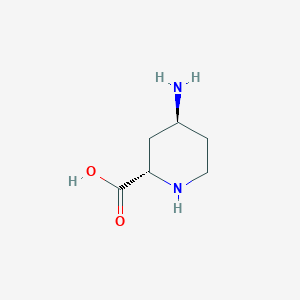
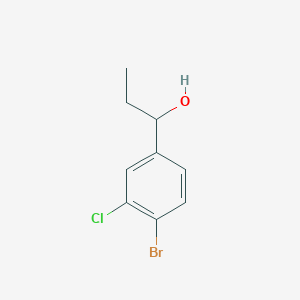
![3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B14040108.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040110.png)
